Analytical Performance: Cimbuterol Quantification in a Validated Multi-Residue LC-MS/MS Method
Cimbuterol's identity as a key analyte in validated, multi-residue surveillance methods is a core differentiator from non-targeted beta-agonists. In a method for analyzing 15 beta-agonists in animal urine, Cimbuterol was included and demonstrated high analytical performance [1].
| Evidence Dimension | Analytical method performance (Recovery, RSD, LOQ) |
|---|---|
| Target Compound Data | Cimbuterol achieved a recovery range of 62.1% to 107% across spike levels of 0.25, 1.0, and 10 μg/L, with a relative standard deviation (RSD) between 3.5% and 9.9% and a limit of quantification (LOQ) of 0.25 μg/L. |
| Comparator Or Baseline | The method was validated for 15 beta-agonists collectively, with all analytes showing LOQs of 0.25 μg/L and recoveries in the stated range. Cimbuterol's performance is within this validated range, confirming its suitability for inclusion in a high-throughput, regulatory-grade panel. |
| Quantified Difference | Not applicable (data is for the validated method as a whole). The key differentiation is that Cimbuterol is a validated target in this method, whereas many other beta-agonists are not. |
| Conditions | Animal urine samples analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with multiple reaction monitoring (MRM). |
Why This Matters
This confirms that Cimbuterol reference standards are essential for laboratories using this validated method, as the method's performance has been specifically established for this analyte.
- [1] Nie, J., et al. Determination of fifteen beta-agonists in animal urine by high performance liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography, 2010, 28(8), 759-764. View Source
